molecular formula C6H12O2 B1340744 2,2-dideuteriohexanoic acid CAS No. 55320-65-5

2,2-dideuteriohexanoic acid

Cat. No. B1340744
Key on ui cas rn: 55320-65-5
M. Wt: 118.17 g/mol
InChI Key: FUZZWVXGSFPDMH-BFWBPSQCSA-N
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Patent
US07744838B2

Procedure details

To a 5 mL reaction vial equipped with stir bar was added approximately 200 μL of 3-butyl-1-(butyl-4-sulfonyl)imidazolium trifluoromethanesulfonate (1.9 M). Added next via syringe was 1-octanol (60 μL, 0.38 mmol) followed by hexanoic acid (48 μl, 0.38 mmol). The resulting monophase was allowed to stir at room temperature for a period of 7 days at which time the oil was washed with toluene (5×2 mL). Shorter reaction times using higher reaction temperatures also afforded excellent conversion of acid to ester. Reaction of 1-octanol and acetic acid resulted in 89% conversion to n-octyl acetate at 40° C. for a period of 72 h whereas 83% conversion was observed at 40° C. for 48 h. The collected organic washes were concentrated in vacuo to afford 76 mg of n-octyl hexanoate. GC analysis of the crude product revealed only trace amounts of starting material in the organic washes. Purification of the crude colorless oil by bulb-to-bulb distillation afforded the desired compound in 72 mg (0.31 mmol, 82% yield) as a clear and colorless oil (bp 130° C./3 mm Hg (air bath temp)). 1H NMR (300 MHz, CDCl3), δ 4.04, J=6.6, 2H), 2.27 (t, J=7.4, 2H), 1.63-1.58 (m, 4H), 1.30-1.25 (m, 14H), 0.87-0.80 (m, 6H). 13C NMR (75.5 MHz, CDCl3); δ 174.10, 64.47, 34.42, 31.84, 31.39, 29.26, 28.72, 26.00, 24.78, 22.70, 22.38, 14.13, 13.96. IR (thin film) 2956, 2929, 2858, 1739, 1466, 1173 cm−1. GC ((HP-1 methyl siloxane; f=1.0 mL/min) 100° C. (2 min), 10° C./min, 275° C. (10 min)) 11.05 min.
[Compound]
Name
3-butyl-1-(butyl-4-sulfonyl)imidazolium trifluoromethanesulfonate
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
48 μL
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10](O)(=[O:16])[CH2:11]CCCC>C(O)(=O)C>[C:10]([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:16])[CH3:11]

Inputs

Step One
Name
3-butyl-1-(butyl-4-sulfonyl)imidazolium trifluoromethanesulfonate
Quantity
200 μL
Type
reactant
Smiles
Step Two
Name
Quantity
60 μL
Type
reactant
Smiles
C(CCCCCCC)O
Step Three
Name
Quantity
48 μL
Type
reactant
Smiles
C(CCCCC)(=O)O
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 mL reaction
CUSTOM
Type
CUSTOM
Details
vial equipped
ADDITION
Type
ADDITION
Details
Added next via syringe
STIRRING
Type
STIRRING
Details
to stir at room temperature for a period of 7 days at which time the oil
Duration
7 d
WASH
Type
WASH
Details
was washed with toluene (5×2 mL)
CUSTOM
Type
CUSTOM
Details
Shorter reaction times

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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